4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide
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Overview
Description
4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a nitrobenzamide core, substituted with a methylpiperidinyl group and a morpholinylsulfonylphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzamide core, followed by the introduction of the methylpiperidinyl and morpholinylsulfonylphenyl groups through nucleophilic substitution and sulfonylation reactions. Common reagents used in these steps include nitrobenzene, piperidine, morpholine, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with temperature control to optimize yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide may serve as a probe to study cellular processes or as a potential lead compound in drug discovery.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzamide core and the substituent groups may play crucial roles in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-methylpiperidin-1-yl)-N-(3-sulfonylphenyl)-3-nitrobenzamide: Lacks the morpholinyl group.
4-(3-methylpiperidin-1-yl)-N-(3-morpholinylphenyl)-3-nitrobenzamide: Lacks the sulfonyl group.
4-(3-piperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide: Lacks the methyl group on the piperidine ring.
Uniqueness
The presence of both the morpholinylsulfonylphenyl and methylpiperidinyl groups in 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide makes it unique. These groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-17-4-3-9-25(16-17)21-8-7-18(14-22(21)27(29)30)23(28)24-19-5-2-6-20(15-19)34(31,32)26-10-12-33-13-11-26/h2,5-8,14-15,17H,3-4,9-13,16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNYOMKGDMYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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